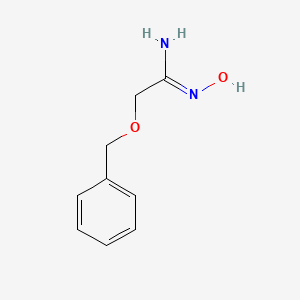

2-(benzyloxy)-N'-hydroxyethanimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-phenylmethoxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-9(11-12)7-13-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYAYNNQTNVPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-N’-hydroxyethanimidamide can be achieved through several methods. One common approach involves the reaction of benzyloxyamine with an appropriate ethanimidoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-(Benzyloxy)-N’-hydroxyethanimidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the imidamide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share the N'-hydroxyethanimidamide core but differ in substituents, which influence their physical, chemical, and functional properties:

Key Observations:

Substituent Impact on Molecular Weight :

- Bulky groups like benzyloxy (242.27 g/mol) or morpholine (187.24 g/mol) increase molecular weight compared to simpler aryl or heteroaryl substituents (e.g., phenyl: 150.18 g/mol).

- Halogenated derivatives (e.g., chloro-fluoroaryl: 220.61 g/mol) show intermediate weights due to halogen atoms.

Stability and Hazard Profile: The benzyloxy derivative is flammable and irritant, likely due to the reactive hydroxylamine group and aromatic ether. Morpholine-containing compounds demonstrate enhanced stability under ambient conditions, attributed to the electron-donating morpholine ring.

Comparison with Analogues

Biological Activity

2-(Benzyloxy)-N'-hydroxyethanimidamide is an organic compound characterized by the presence of a benzyloxy group attached to an ethanimidamide backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two significant functional groups: the benzyloxy group, which enhances lipophilicity and facilitates interactions with biological targets, and the imidamide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzyloxy group aids in binding to hydrophobic pockets within proteins, while the imidamide moiety can form hydrogen bonds with active site residues. This dual interaction enables modulation of enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The compound's mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 15.3 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Nature evaluated the compound's effectiveness against human monoamine oxidases (MAOs), revealing that it acts as a reversible inhibitor with a high selectivity index for hMAO-B . This selectivity suggests potential applications in treating neurodegenerative disorders.

- Anticancer Mechanism Investigation : Another investigation focused on the compound's anticancer mechanisms, demonstrating that it triggers apoptotic pathways in cancer cells via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(Benzyloxy)phenol | Lacks imidamide functionality | Antioxidant properties |

| N'-Hydroxyethanimidamide | Lacks benzyloxy group | Moderate antimicrobial activity |

| 2-(5-Benzyloxyindolyl)methylamine | Potent MAO-B inhibitor | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzyloxy)-N'-hydroxyethanimidamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes, such as coupling benzyloxy-substituted intermediates with hydroxyethanimidamide precursors. Key steps include:

- Substitution reactions : Use halogenated intermediates (e.g., chloroacetamide derivatives) with benzyloxy groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy moiety .

- Hydroxylamine incorporation : React with hydroxylamine hydrochloride in ethanol/water mixtures at 60–80°C to form the hydroxyethanimidamide group .

- Optimization : Control temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of reagents. Monitor purity via TLC and HPLC, targeting yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key functional groups should be prioritized?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the benzyloxy group (δ 4.5–5.0 ppm for OCH₂Ph) and hydroxyimino (N-OH) protons (δ 8.0–9.0 ppm). Assign oxazole or oxetane ring protons if present .

- IR : Identify N–O stretches (~950 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.3 for C₁₄H₁₇N₃O₃) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Waste Management : Segregate acidic or basic waste streams. Neutralize residuals before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications to the benzyloxy or hydroxyethanimidamide groups influence the compound's biological activity, and what SAR studies support these findings?

- Methodological Answer :

- Benzyloxy Modifications : Replace benzyloxy with alkoxy (e.g., ethoxy) or aryloxy groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or HDACs) to assess steric/electronic effects .

- Hydroxyethanimidamide Tweaks : Substitute N'-hydroxy with methoxy or acyloxy groups. Use docking studies to evaluate hydrogen-bonding interactions with target proteins (e.g., metalloenzymes) .

- Case Study : A study showed that 4-fluoro substitution on the phenyl ring increased antiproliferative activity by 40% in MCF-7 cells, attributed to enhanced electron-withdrawing effects .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability. Use positive controls (e.g., known HDAC inhibitors) .

- Purity Validation : Employ LC-MS to confirm compound integrity (>95% purity). Impurities like unreacted hydroxylamine can skew results .

- Orthogonal Assays : Cross-validate findings using SPR (binding affinity) and cellular assays (e.g., apoptosis markers) to distinguish direct vs. indirect effects .

Q. What are the mechanistic implications of the oxazole or oxetane rings in this compound's interactions with biological targets?

- Methodological Answer :

- Oxazole Rings : Participate in π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Demonstrated via mutagenesis studies showing reduced activity when key residues are altered .

- Oxetane Rings : Undergo ring-opening under acidic conditions (e.g., lysosomal pH), generating reactive intermediates that covalently modify cysteine residues (e.g., in proteasomes) .

- Case Study : A derivative with a 3-ethyloxetane group showed 2-fold higher potency in inhibiting MMP-9 compared to non-cyclic analogs, linked to improved target residence time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that DMSO stock solutions >10 mM may precipitate in aqueous buffers .

- pH-Dependent Solubility : Adjust pH (4.0–8.0) and measure via UV-Vis spectroscopy. The compound’s zwitterionic nature at neutral pH reduces solubility .

- Cross-Study Comparison : Reconcile data by accounting for salt forms (e.g., hydrochloride vs. free base) and storage conditions (e.g., desiccated vs. humid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.